molecular formula C19H17FN2O2 B2398707 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone CAS No. 866010-56-2

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone

Cat. No.: B2398707
CAS No.: 866010-56-2
M. Wt: 324.355
InChI Key: SMKYLTPMUXGFQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone typically involves the condensation of 2-propyl-4(3H)-quinazolinone with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is followed by an oxidation step to introduce the oxoethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-5-18-21-16-7-4-3-6-15(16)19(24)22(18)12-17(23)13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKYLTPMUXGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326845
Record name 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866010-56-2
Record name 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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